

# Application Notes and Protocols: Palladium (II) Catalyzed Carbonylation and Carboxylation Reactions

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Palladium(II)-catalyzed carbonylation and carboxylation reactions are powerful and versatile tools in modern organic synthesis, enabling the direct incorporation of a carbonyl group (C=O) into a wide range of organic molecules. These methodologies are of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Carbonylation reactions typically utilize carbon monoxide (CO) as a C1 feedstock, while carboxylation reactions employ carbon dioxide (CO2), a readily available, inexpensive, and renewable C1 source.[3][4][5]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for key palladium(II)-catalyzed carbonylation and carboxylation reactions.

# Palladium(II)-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions have been extensively developed for the synthesis of carboxylic acid derivatives such as esters, amides, and ketones.[6] These reactions typically proceed through a catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) species, followed by migratory insertion of carbon monoxide to form a palladium-acyl



intermediate, and finally reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst.[7][8]

## **Key Applications:**

- Synthesis of Esters (Alkoxycarbonylation): The reaction of aryl, vinyl, or alkyl halides with an alcohol in the presence of CO and a palladium catalyst.[3][9]
- Synthesis of Amides (Aminocarbonylation): The reaction of organic halides with amines and CO.[1][10]
- Synthesis of Ketones: The coupling of organic halides, CO, and an organometallic reagent.
   [7]
- Double Carbonylation: The incorporation of two CO molecules to form α-keto amides and related compounds.[1][2]
- Oxidative Carbonylation: Reactions where the substrate is oxidized during the carbonylation process, often involving C-H bond activation.[1][2]

## **Experimental Protocols**

Protocol 1: General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides

This protocol is adapted from a procedure utilizing Xantphos as a ligand, which allows the reaction to be performed at atmospheric pressure of carbon monoxide.[10]

- Palladium(II) acetate (Pd(OAc)2)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- · Aryl bromide
- Amine
- Sodium carbonate (Na2CO3) or Triethylamine (Et3N)



- Toluene (anhydrous)
- Carbon monoxide (balloon or Schlenk line)
- Schlenk flask and standard Schlenk line equipment

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (2 mol %), Xantphos (2 mol %), the aryl bromide (1.0 mmol), and the appropriate base (Na2CO3 or Et3N, 3.0 mmol).
- Evacuate and backfill the flask with the inert atmosphere three times.
- Add anhydrous toluene (2 mL) and the amine (1.5 mmol) via syringe.
- Purge the flask with carbon monoxide by evacuating and backfilling with CO from a balloon three times.
- Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the designated time (see Table 1).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Carbonylative Heck Macrolactonization

This protocol is based on a key step in the total synthesis of spinosyn A, demonstrating the power of carbonylation in complex molecule synthesis.[3][6]



- Palladium(II) acetate (Pd(OAc)2)
- Tri-(2-furyl)phosphine (TFP)
- α-lodoenone substrate
- Solvent (e.g., anhydrous THF or toluene)
- Carbon monoxide (high-pressure reactor)
- High-pressure autoclave

#### Procedure:

- In a glovebox, charge a glass liner for a high-pressure autoclave with the α-iodoenone substrate (1.0 equiv), Pd(OAc)2 (catalytic amount), and tri-(2-furyl)phosphine (catalytic amount).
- Add the anhydrous solvent.
- Seal the glass liner inside the autoclave.
- Purge the autoclave with carbon monoxide gas several times.
- Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 3 atm).[3]
- Heat the reaction mixture to the required temperature and stir for the duration of the reaction.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
- Open the autoclave, remove the reaction mixture, and concentrate under reduced pressure.
- Purify the resulting macrolactone by flash column chromatography.

# **Quantitative Data for Carbonylation Reactions**



Entr y	Subs trate	Nucl eoph ile	Catal yst/L igan d	Base	Solv ent	Tem p (°C)	CO Pres sure	Time (h)	Yield (%)	Refer ence
1	4- Brom otolue ne	N,O- Dimet hylhy droxyl amine HCI	Pd(O Ac)2 / Xantp hos	Na2C O3	Tolue ne	80	1 atm	18	95	[10]
2	4- Brom oanis ole	Morp holine	Pd(O Ac)2 / Xantp hos	Na2C O3	Tolue ne	80	1 atm	18	98	[10]
3	1- Brom o-4- (triflu orom ethyl) benze ne	Benz ylami ne	Pd(O Ac)2 / Xantp hos	Et3N	Tolue ne	100	1 atm	18	92	[10]
4	2- lodoa niline	Acyl chlori de	Heter ogen eous Pd	-	2- MeTH F	-	-	-	64-97	[7]
5	Aryl Iodide	Alkyl Halid e	Pd(O Ac)2 / DPEp hos	Na2C O3	H2O	-	20 bar	-	good to excell ent	[11]

# Palladium(II)-Catalyzed Carboxylation Reactions



The use of carbon dioxide as a C1 building block in organic synthesis is highly attractive due to its abundance, low cost, and non-toxic nature.[4][12] Palladium-catalyzed carboxylation reactions provide a means to incorporate CO2 into organic molecules, typically to form carboxylic acids or their derivatives.[4][5] The mechanism often involves the formation of a palladium(II) intermediate that reacts with CO2.[12][13]

## **Key Applications:**

- Carboxylation of Aryl Halides: A direct route to aromatic carboxylic acids.[4][14]
- Carboxylation of Alkenes and Alkynes: Synthesis of unsaturated carboxylic acids and lactones.[4][12]
- Carboxylation involving C-H activation: A more atom-economical approach to carboxylic acids.[13][15]

## **Experimental Protocols**

Protocol 3: Palladium-Catalyzed Carboxylation of 2-Bromoanilines with Isocyanides

This protocol describes the synthesis of quinazoline-1,4(1H,3H)-diones from 2-bromoanilines, CO2, and isocyanides.[4][12]

- Palladium(II) acetate (Pd(OAc)2)
- BuPdAd2 (Ad = adamantyl) ligand
- Cesium carbonate (Cs2CO3)
- 2-Bromoaniline substrate
- Isocyanide
- Dioxane (anhydrous)
- Carbon dioxide (high-pressure reactor)



High-pressure autoclave

#### Procedure:

- In a glovebox, add Pd(OAc)2 (catalyst precursor), BuPdAd2 (ligand), Cs2CO3 (base), and the 2-bromoaniline substrate to a glass vial equipped with a stir bar.
- Add anhydrous dioxane and the isocyanide.
- Place the vial in a high-pressure autoclave.
- Seal the autoclave, purge with CO2, and then pressurize with CO2 to 10 bar.[4][12]
- Heat the reaction mixture to 80 °C and stir for the required time.
- After cooling to room temperature, carefully vent the autoclave.
- Dilute the reaction mixture with a suitable solvent and filter to remove inorganic salts.
- Concentrate the filtrate and purify the product by column chromatography.

Protocol 4: Palladium-Catalyzed Ring-Opening Carboxylation of Cycloalkylidenecyclopropanes

This method provides access to five-membered lactones through the reaction of strained rings with CO2.[4][12]

- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- Tricyclohexylphosphine (PCy3)
- Cycloalkylidenecyclopropane substrate
- Toluene (anhydrous)
- Dimethyl sulfoxide (DMSO)
- Carbon dioxide (high-pressure reactor)



High-pressure autoclave

#### Procedure:

- In a glovebox, charge a reaction vessel with Pd2(dba)3, PCy3, and the cycloalkylidenecyclopropane substrate.
- Add anhydrous toluene and DMSO.
- Seal the vessel inside a high-pressure autoclave.
- Pressurize the autoclave with carbon dioxide to 40 atm.[12]
- Heat the reaction to 120 °C and stir until the reaction is complete.
- Cool the autoclave to room temperature and vent the CO2.
- Concentrate the reaction mixture and purify the resulting lactone by column chromatography.

# **Quantitative Data for Carboxylation Reactions**



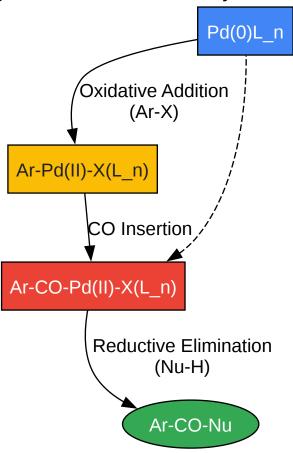
Entry	Subst rate	Reag ent	Catal yst/Li gand	Base/ Additi ve	Solve nt	Temp (°C)	CO2 Press ure	Yield (%)	Refer ence
1	2- Bromo aniline	Isocya nide	Pd(OA c)2 / BuPdA d2	Cs2C O3	Dioxan e	80	10 bar	Good	[4][12]
2	Cycloa Ikylide necycl opropa ne	CO2	Pd2(d ba)3 / PCy3	DMSO (additi ve)	Toluen e	120	40 atm	Moder ate to Good	[12]
3	2- (Aceto xymet hyl)-3- (trimet hylsilyl )prope ne	CO2	Pd(PP h3)4	-	DME	60-75	1 atm	35-62	[4]
4	Thioph ene	CO2	Pd(OA c)2	-	-	-	-	up to quantit ative	[16]
5	Nonac tivated arenes	CO2	Computation ally designed Pd(II) complex	LiOtBu	-	100	40 bar	High regios electivi ty	[15]

# **Reaction Mechanisms and Workflows**



To visualize the fundamental processes in these catalytic reactions, the following diagrams illustrate the catalytic cycles for a generic palladium-catalyzed carbonylation of an aryl halide and a carboxylation reaction.

## Catalytic Cycle for Palladium-Catalyzed Carbonylation

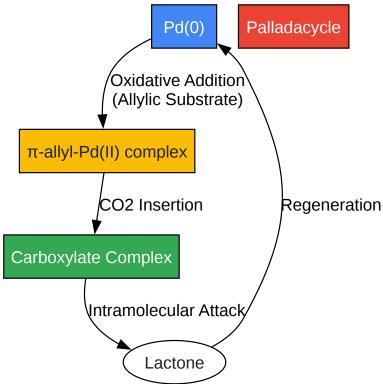


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Caption: Generalized catalytic cycle for the carbonylation of aryl halides.



### Catalytic Cycle for Palladium-Catalyzed Carboxylation of an Alkene



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Caption: A plausible mechanism for palladium-catalyzed carboxylation.

## Conclusion

Palladium(II)-catalyzed carbonylation and carboxylation reactions represent a cornerstone of modern synthetic organic chemistry, providing efficient routes to a vast array of carbonyl-containing compounds. The protocols and data presented herein offer a starting point for researchers to apply these powerful transformations in their own work. Continued innovation in this field, particularly in the development of more sustainable and efficient catalyst systems and the use of CO2 as a feedstock, will undoubtedly lead to even broader applications in the synthesis of pharmaceuticals, fine chemicals, and materials.



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